Head-to-Head Antiproliferative Activity: DDO3711 vs. Its Unconjugated Constituent Pharmacophores in MKN45 Gastric Cancer Cells
DDO3711 demonstrates a unique antiproliferative effect that is entirely absent from its individual molecular components. In MKN45 gastric cancer cells, DDO3711 inhibited proliferation with an IC₅₀ of 0.5 μM, whereas the isolated ASK1 inhibitor warhead, the isolated PP5 activator, and the physical mixture of both (i.e., co-treatment without covalent linkage) each produced no measurable antiproliferative response under identical assay conditions [1]. This differential confirms that the functional output requires the covalent integration of both recognition elements into a single PHORC entity, and precludes attributing the cellular activity to the kinase-inhibitory potency of the ASK1-recruiting fragment alone.
| Evidence Dimension | Antiproliferative activity (IC₅₀) in MKN45 gastric cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.5 μM |
| Comparator Or Baseline | Unconjugated ASK1 inhibitor alone (IC₅₀ > 30 μM / no effect); unconjugated PP5 activator alone (no effect); physical mixture of ASK1 inhibitor + PP5 activator (no effect) |
| Quantified Difference | DDO3711 > 60-fold more potent than its unconjugated ASK1 inhibitor fragment; activity absent in all comparator arms |
| Conditions | MKN45 gastric cancer cell line; proliferation assay (cell viability readout); 24–72 h treatment; reported in J Am Chem Soc 2023 |
Why This Matters
This demonstrates that the PHORC mechanism—not kinase inhibition potency—drives cellular efficacy, directly influencing procurement decisions for programs studying phosphorylation-dependent oncogenic signaling.
- [1] Zhang Q, Wu X, Zhang H, Wu Q, Fu M, Hua L, Zhu X, Guo Y, Zhang L, You Q, Wang L. Protein Phosphatase 5-Recruiting Chimeras for Accelerating Apoptosis-Signal-Regulated Kinase 1 Dephosphorylation with Antiproliferative Activity. J Am Chem Soc. 2023 Jan 18;145(2):1118-1128. doi: 10.1021/jacs.2c10759. View Source
